N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide
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Overview
Description
N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide is a complex organic compound that features a unique structure combining an indole moiety with a benzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base like pyridine.
Coupling with Benzamide: The sulfonylated indole is coupled with a benzamide derivative through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and antiviral properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use as a corrosion inhibitor for mild steel.
Mechanism of Action
The mechanism of action of N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar compound used in cancer treatment.
Pyrazinamide Derivatives: Compounds with similar anti-tubercular activity.
Uniqueness
N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide is unique due to its combined indole and benzamide structure, which imparts distinct biological activities and chemical properties. Its sulfonyl group also enhances its reactivity and potential for various chemical modifications.
This detailed article provides a comprehensive overview of N-(4-Oxo-4-(1-(phenylsulfonyl)-1H-indol-2-yl)butyl)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
112565-40-9 |
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Molecular Formula |
C25H22N2O4S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[4-[1-(benzenesulfonyl)indol-2-yl]-4-oxobutyl]benzamide |
InChI |
InChI=1S/C25H22N2O4S/c28-24(16-9-17-26-25(29)19-10-3-1-4-11-19)23-18-20-12-7-8-15-22(20)27(23)32(30,31)21-13-5-2-6-14-21/h1-8,10-15,18H,9,16-17H2,(H,26,29) |
InChI Key |
LVDBKBQKIDUPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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